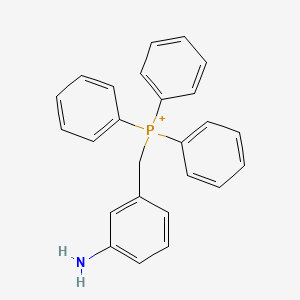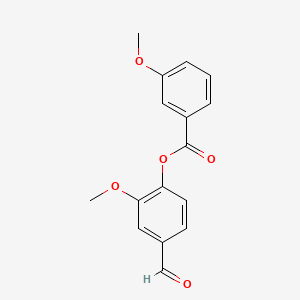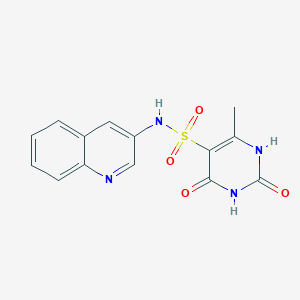
(3-Aminobenzyl)(triphenyl)phosphonium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Aminobenzyl)(triphenyl)phosphonium is an organophosphorus compound that features a phosphonium cation bonded to a 3-aminobenzyl group and three phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Aminobenzyl)(triphenyl)phosphonium typically involves the reaction of triphenylphosphine with a suitable benzyl halide derivative. One common method is the condensation of 4-hydroxy-3-formylcoumarin with 4-aminobenzyl(triphenyl)phosphonium bromide . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and may require heating to facilitate the formation of the phosphonium salt.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale synthesis using similar reaction conditions as those described for laboratory-scale preparations, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3-Aminobenzyl)(triphenyl)phosphonium can undergo various types of chemical reactions, including:
Oxidation: The phosphonium group can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphonium salt back to the corresponding phosphine.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve the use of organic solvents and may require specific temperatures and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield triphenylphosphine oxide, while nucleophilic substitution can produce a variety of benzyl-substituted derivatives.
Scientific Research Applications
(3-Aminobenzyl)(triphenyl)phosphonium has several scientific research applications:
Mechanism of Action
The mechanism of action of (3-Aminobenzyl)(triphenyl)phosphonium involves its ability to interact with biological membranes, particularly mitochondrial membranes. The phosphonium cation facilitates the compound’s accumulation in mitochondria due to the negative membrane potential. Once inside the mitochondria, the compound can exert its effects by disrupting membrane integrity, uncoupling oxidative phosphorylation, or inhibiting specific enzymes involved in mitochondrial respiration .
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A common organophosphorus compound used in organic synthesis and as a ligand for transition metal complexes.
(4-Aminobenzyl)(triphenyl)phosphonium: Similar to (3-Aminobenzyl)(triphenyl)phosphonium but with the amino group in the para position.
(3-Methylbenzyl)(triphenyl)phosphonium: Features a methyl group instead of an amino group on the benzyl moiety.
Uniqueness
This compound is unique due to the presence of the amino group in the meta position, which can influence its reactivity and interactions with biological targets. This positional difference can lead to variations in the compound’s chemical behavior and biological activity compared to its analogs.
Properties
Molecular Formula |
C25H23NP+ |
|---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
(3-aminophenyl)methyl-triphenylphosphanium |
InChI |
InChI=1S/C25H23NP/c26-22-12-10-11-21(19-22)20-27(23-13-4-1-5-14-23,24-15-6-2-7-16-24)25-17-8-3-9-18-25/h1-19H,20,26H2/q+1 |
InChI Key |
DPKKOFAELAFRCH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CC2=CC(=CC=C2)N)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3,4-Dimethylphenyl)-N-({N'-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)methanesulfonamide](/img/structure/B11104965.png)
![N-(4-Chlorophenethyl)-2-[2,4-dimethoxy(phenylsulfonyl)anilino]acetamide](/img/structure/B11104969.png)
![6-Amino-3-phenyl-4-[4-(trifluoromethyl)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11104976.png)

![1-(4-Acetylphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B11104998.png)

![N'-[(2E,3E)-4-(2-fluorophenyl)but-3-en-2-ylidene]-2-(4-nitrophenyl)acetohydrazide](/img/structure/B11105017.png)
![2-({3-[(3-Propoxybenzoyl)amino]benzoyl}amino)benzoic acid](/img/structure/B11105018.png)
![6-(Acetylamino)-4-methyl-2-oxo-2H-furo[2,3-H]chromen-9-yl acetate](/img/structure/B11105023.png)
![Nalpha-[(benzyloxy)carbonyl]-N-(2,4-dimethylphenyl)tryptophanamide](/img/structure/B11105035.png)

![5-{[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]amino}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11105048.png)
![N-(3-bromophenyl)-N'-(2,5-dimethoxyphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B11105049.png)
![2-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N-{3-nitro-5-[3-(trifluoromethyl)phenoxy]phenyl}acetamide](/img/structure/B11105050.png)
